molecular formula C4H3N5OS B13943335 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one CAS No. 20085-44-3

5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one

Cat. No.: B13943335
CAS No.: 20085-44-3
M. Wt: 169.17 g/mol
InChI Key: UTKCQXSWJWRQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide . The reaction conditions often include stirring the reaction mixture at room temperature for an extended period, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one involves its interaction with biological targets, such as enzymes and nucleic acids. The compound’s heterocyclic structure allows it to mimic natural nucleobases, enabling it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one is unique due to the presence of the sulfanylidene group, which can impart distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

20085-44-3

Molecular Formula

C4H3N5OS

Molecular Weight

169.17 g/mol

IUPAC Name

5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one

InChI

InChI=1S/C4H3N5OS/c10-4-8-3(11)7-2-5-1-6-9(2)4/h1H,(H2,5,6,7,8,10,11)

InChI Key

UTKCQXSWJWRQDU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=O)N2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.